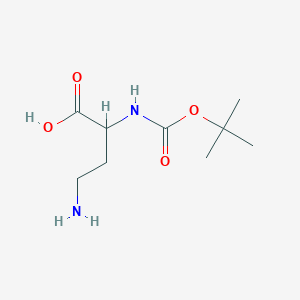
2,3-DI-O-Benzoyluridine
Overview
Description
2,3-DI-O-Benzoyluridine is a useful research compound. Its molecular formula is C23H20N2O8 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
- Antifolate Synthesis and Antitumor Agents : 2,3-DI-O-Benzoyluridine derivatives are used in synthesizing antifolates, which are inhibitors of dihydrofolate reductase (DHFR) and show potential as antitumor agents. For instance, compounds synthesized using derivatives of this compound demonstrated excellent inhibition of human DHFR and tumor cell growth in culture (Gangjee et al., 2007).
Coordination Polymers and Photoluminescent Properties
- Cd(II) Coordination Polymers : Derivatives of this compound, such as N-benzoyl-L-glutamic acid, have been utilized in the synthesis of Cd(II) coordination polymers. These polymers exhibit diverse structural arrangements and photoluminescent properties, which can be influenced by different N-donor ligands (Ma et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Compounds containing this compound derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit both physical and chemical adsorption properties, enhancing their effectiveness as corrosion inhibitors (Chafiq et al., 2020).
Enzyme Inhibition
- Enzyme Inhibitory Kinetics : Certain derivatives of this compound have been synthesized and evaluated for their potential to inhibit enzymes like α-glucosidase and α-amylase. These compounds, particularly those with specific functional groups, showed promising enzyme inhibitory activities (Qamar et al., 2018).
Crystal Reactivity and Formation
- Intermolecular Benzoyl Group Transfer Reactivity : The crystal forms of derivatives of this compound, such as 2,6-di-O-benzoyl-myo-inositol 1,3,5-orthobenzoate, show varying reactivity patterns based on the method of crystallization and solvent used. These properties can be harnessed to control benzoyl transfer reactivity in crystals (Krishnaswamy et al., 2011).
Catalytic Activity in Organic Reactions
- Catalytic Activity in Oxidation Reactions : Certain Cu(II) compounds with aroylhydrazone derivatives, which include this compound structures, exhibit catalytic activities in oxidation reactions. These reactions are significant in the synthesis of complex organic compounds (Sutradhar et al., 2019).
Sugar Derivatives and Synthesis
- Regioselective Benzoylation of Sugars : Derivatives of this compound are used in the regioselective benzoylation of carbohydrates, aiding in the synthesis of glycoside benzoates. These compounds are valuable in the synthesis of complex saccharides and derivatives (Zhang & Wong, 2002).
Dual Inhibitor Synthesis for Antitumor Agents
- Synthesis of Dual Inhibitors for TS and DHFR : Compounds synthesized from this compound derivatives have shown to be potent dual inhibitors of thymidylate synthase (TS) and DHFR, making them promising antitumor agents. These compounds have demonstrated higher inhibitory activities compared to other known inhibitors (Gangjee et al., 2000).
properties
IUPAC Name |
[4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O8/c26-13-16-18(32-21(28)14-7-3-1-4-8-14)19(33-22(29)15-9-5-2-6-10-15)20(31-16)25-12-11-17(27)24-23(25)30/h1-12,16,18-20,26H,13H2,(H,24,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFFWKZFQMIXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50408-20-3 | |
| Record name | Uridine 2',3'-dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B7814498.png)


![Sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B7814519.png)




![(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]propanoate](/img/structure/B7814556.png)


![3-(2-(4-Chlorophenoxy)ethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7814575.png)

![3-[7-(2-ethoxy-2-oxoethyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B7814588.png)